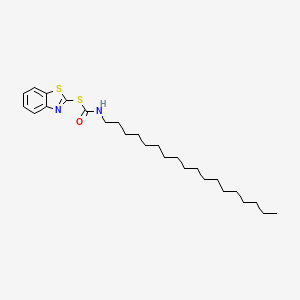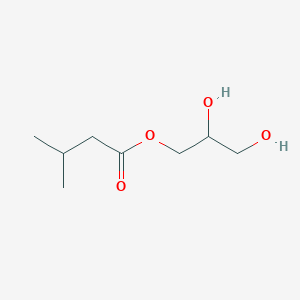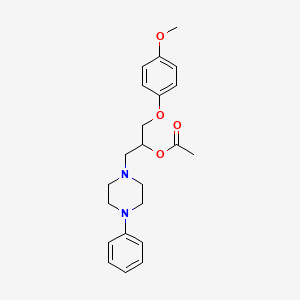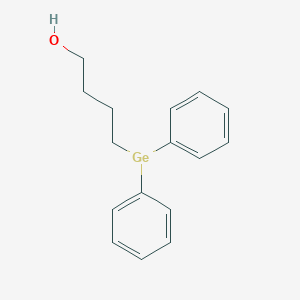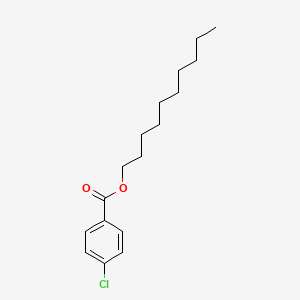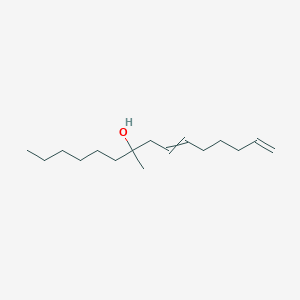
7-Methylpentadeca-9,14-dien-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpentadeca-9,14-dien-7-OL is an organic compound with the molecular formula C16H30O It is characterized by a long carbon chain with two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpentadeca-9,14-dien-7-OL typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Methylpentadeca-9,14-dien-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
7-Methylpentadeca-9,14-dien-7-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methylpentadeca-9,14-dien-7-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Manool: A labdane diterpenoid with similar structural features but different biological activities.
Ergosta-7,22-dien-3-ol: An unsaturated sterol with anti-inflammatory properties.
P-mentha-1,8-dien-7-ol: A compound with similar functional groups but different applications.
Uniqueness
7-Methylpentadeca-9,14-dien-7-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at a strategic position.
Properties
CAS No. |
65564-64-9 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
7-methylpentadeca-9,14-dien-7-ol |
InChI |
InChI=1S/C16H30O/c1-4-6-8-10-11-13-15-16(3,17)14-12-9-7-5-2/h4,11,13,17H,1,5-10,12,14-15H2,2-3H3 |
InChI Key |
NERPPQVYAPWYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC=CCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
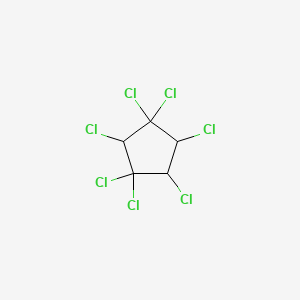
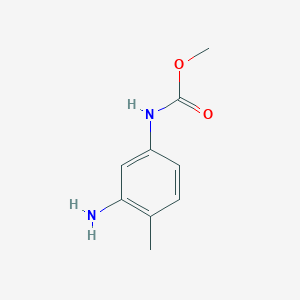


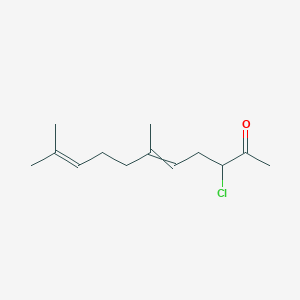
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
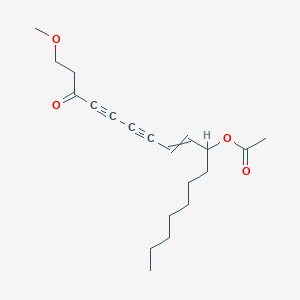
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
